N-Fmoc-3-(2-biphenylyl)-L-alanine

Enzymology Protein Engineering Structure-Activity Relationship (SAR)

SAR studies often fail due to uncontrolled conformational flexibility. N-Fmoc-3-(2-biphenylyl)-L-alanine is an ortho-substituted Fmoc-amino acid that introduces rigid, sterically demanding biphenyl functionality at precise peptide locations. Use this building block to restrict rotational freedom and map binding pocket tolerance. - Distinct ortho geometry: Induces conformational bias distinct from para/meta isomers, critical for valid SAR comparisons. - Defined steric impact: Demonstrated to alter enzyme activity (3.6-fold DHFR reduction vs. para-isomer), enabling fine-tuning of biological responses. - Reliable supply: White to yellow solid, verified identity, shipped ambient for immediate SPPS integration.

Molecular Formula C30H25NO4
Molecular Weight 463.533
CAS No. 1260592-50-4
Cat. No. B2573120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-3-(2-biphenylyl)-L-alanine
CAS1260592-50-4
Molecular FormulaC30H25NO4
Molecular Weight463.533
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
InChIKeyLVWTWJBBUVERRZ-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-3-(2-biphenylyl)-L-alanine: SPPS Building Block


N-Fmoc-3-(2-biphenylyl)-L-alanine is an Fmoc-protected, non-proteinogenic amino acid derivative, specifically an ortho-substituted biphenylalanine, with a molecular formula of C30H25NO4 and a molecular weight of 463.5 g/mol [1]. It is a white to yellow solid primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) [2]. Its defining structural feature is the biphenyl group attached at the ortho position of the L-alanine side chain, which distinguishes it from the more common para-substituted analog.

N-Fmoc-3-(2-biphenylyl)-L-alanine: Isomer Substitution Risks


The term 'Fmoc-Bip-OH' is a generic descriptor for a class of compounds that includes several regioisomers (ortho, meta, para) and stereoisomers (L, D). Substituting one for another without rigorous validation is scientifically unsound because the exact position of the biphenyl linkage dictates the steric and electronic environment of the resulting peptide. Research has demonstrated that even subtle changes in the orientation of the biphenyl rings lead to significantly different biological outcomes when incorporated into a protein [1]. Therefore, a peptide designed with an ortho-biphenylalanine motif will likely have a different conformation, activity, or binding profile compared to one built with a para-substituted analog, making non-specific substitution a major risk in structure-activity relationship (SAR) studies.

N-Fmoc-3-(2-biphenylyl)-L-alanine: Key Evidence


Enzyme Activity: Ortho vs. Para Biphenyl Substitution

In a study where four isomeric biphenyl-phenylalanine derivatives were incorporated into position 115 of E. coli dihydrofolate reductase (ecDHFR), the ortho-substituted isomer (B) and para-substituted isomer (A) showed a stark contrast in functional tolerance. The para-isomer (A) retained 91% of wild-type catalytic activity, while the ortho-isomer (B) reduced activity to 25% [1]. This demonstrates that the ortho-biphenyl group creates a steric environment that is significantly less tolerated in this folded protein region compared to its para counterpart.

Enzymology Protein Engineering Structure-Activity Relationship (SAR)

Inhibitor Potency: Ortho vs. Para Substitution

The same study revealed that the ortho-substituted isomer (B) and para-substituted isomer (A) differentially affect the sensitivity of the modified enzyme to the inhibitor trimethoprim (TMP). The enzyme containing the ortho-isomer (B) exhibited a 3-fold greater sensitivity to TMP (IC50 = 8.5 nM) compared to the enzyme with the para-isomer (A) (IC50 = 26 nM) [1]. Both modified enzymes were less sensitive than the wild-type enzyme (IC50 = 2.1 nM), but the difference between the isomers highlights a unique functional consequence.

Pharmacology Drug Discovery Inhibitor Design

Suzuki-Miyaura Cross-Coupling Synthesis

A one-step, non-aqueous Suzuki-Miyaura cross-coupling (SMC) protocol has been reported for the synthesis of various Fmoc-protected aryl/heteroaryl-substituted phenylalanines, including biphenyl derivatives [1]. While specific yields for the ortho-isomer (CAS 1260592-50-4) were not reported, the method demonstrated good to excellent yields for a range of related compounds, confirming the viability of this general synthetic route for producing complex biaryl amino acids ready for SPPS.

Synthetic Chemistry Unnatural Amino Acid Synthesis Methodology

Purity and Physical Specifications

For procurement purposes, the compound is commercially available from major suppliers with defined specifications. For example, a supplier lists it with a minimum purity of 95% and recommends storage in a cool, dry place . Another major vendor confirms a purity of 97%, a shipping temperature of 'Normal' (ambient), a long-term storage temperature of 2-8°C, and describes the physical form as a white to yellow solid . These specifications allow for immediate comparison and quality assessment against alternative sources or related compounds.

Analytical Chemistry Quality Control Procurement

N-Fmoc-3-(2-biphenylyl)-L-alanine: Applications


Probing Steric Constraints in Folded Proteins

As demonstrated by the 3.6-fold reduction in DHFR catalytic activity at position 115 compared to the para-isomer [1], N-Fmoc-3-(2-biphenylyl)-L-alanine is a potent tool for introducing significant steric bulk into a specific location. It is ideal for researchers investigating the tolerance of an enzyme active site or protein-protein interaction interface to large, rigid substituents, helping to map conformational flexibility and identify regions critical for function.

Modulating Ligand Sensitivity in Engineered Proteins

The differential effect on trimethoprim inhibition—where the ortho-isomer increased sensitivity by over 3-fold compared to the para-isomer [1]—highlights the utility of this building block in creating proteins with altered pharmacological profiles. This is particularly relevant for designing biosensors, studying allosteric regulation, or engineering enzymes with fine-tuned responses to specific inhibitors.

Peptidomimetic and Constrained Peptide Synthesis

The unique ortho-substitution pattern restricts rotational freedom and introduces a distinct conformational bias compared to other regioisomers. Researchers in peptide chemistry and drug discovery can utilize this compound to synthesize peptidomimetics with constrained geometries, potentially leading to improved target selectivity, enhanced metabolic stability, or novel biological activities not achievable with natural or para-substituted amino acids.

Site-Specific Incorporation for Biophysical Studies

Given its defined fluorescent properties (inferred from studies on related isomers) [1] and its distinct steric profile, this ortho-biphenylalanine can serve as a site-specific probe. It can be incorporated into proteins via genetic code expansion or SPPS to study local protein environments, dynamics, and folding events using techniques like fluorescence spectroscopy or X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-3-(2-biphenylyl)-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.